

Rosuvastatin Lactone: A Comprehensive Technical Guide on its Chemical Structure and Characterization

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Compound of Interest

Compound Name: Rosuvastatin Lactone

Cat. No.: B1140551

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin, a potent HMG-CoA reductase inhibitor, is widely prescribed to manage hypercholesterolemia. During its metabolism and under certain chemical conditions, Rosuvastatin can be converted to its lactone form, **Rosuvastatin Lactone**. This intramolecular ester is a significant metabolite and a key intermediate in some synthetic routes. A thorough understanding of its chemical structure, properties, and characterization is crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry. This technical guide provides an in-depth overview of **Rosuvastatin Lactone**, including its physicochemical properties, detailed characterization methodologies, and relevant biological pathways.

Chemical Structure and Physicochemical Properties

Rosuvastatin Lactone is the cyclic ester of Rosuvastatin. The formation of the lactone ring occurs through an intramolecular esterification between the carboxylic acid and the hydroxyl group at the 5-position of the heptenoic acid side chain.

Table 1: Chemical Identifiers and Physicochemical Properties of **Rosuvastatin Lactone**

Property	Value	Reference
IUPAC Name	N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide	--INVALID-LINK--
CAS Number	503610-43-3	--INVALID-LINK--
Molecular Formula	C ₂₂ H ₂₆ FN ₃ O ₅ S	--INVALID-LINK--
Molecular Weight	463.52 g/mol	--INVALID-LINK--
Exact Mass	463.15772027 Da	--INVALID-LINK--
SMILES	<chem>CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C--INVALID-LINK--O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C</chem>	--INVALID-LINK--
Topological Polar Surface Area	118 Å ²	--INVALID-LINK--
Solubility	Soluble in DMSO and DMF. Slightly soluble in Ethanol.	--INVALID-LINK--

Spectroscopic Characterization

The structural elucidation of **Rosuvastatin Lactone** is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of **Rosuvastatin Lactone**. The chemical shifts provide detailed information about the electronic environment of the protons and carbons in the molecule. The data presented below is based on a compound identified as **Rosuvastatin Lactone** (lactone IV) in a patent, which has a reported mass that is consistent with this structure.

Table 2: ^1H NMR Spectroscopic Data for **Rosuvastatin Lactone** (300 MHz, CDCl_3)

Chemical Shift (δ ppm)	Multiplicity / Integration / Assignment (Proposed)
1.24, 1.34	d, 6H, $-\text{CH}(\text{CH}_3)_2$
1.68	m, 2H, Lactone ring protons
2.47, 2.53, 2.64	m, 3H, Lactone ring protons
3.15	s, 3H, N- CH_3
3.35	m, 1H, $-\text{CH}(\text{CH}_3)_2$
3.46, 3.56, 3.60	s, 3H, S- CH_3 and other protons
4.28	m, 1H, $-\text{CH}-\text{OH}$
4.45	m, 1H, $-\text{CH}-\text{O}-\text{C}=\text{O}$
6.99, 7.14	m, 4H, Aromatic protons
8.31	br s, 1H, $-\text{OH}$

Data sourced from patent information that describes a compound with a mass consistent with **Rosuvastatin Lactone**.

Table 3: ^{13}C NMR Spectroscopic Data for **Rosuvastatin Lactone** (75 MHz, CDCl_3)

Chemical Shift (δ ppm)	Assignment (Proposed)
20.87, 21.26, 23.29	-CH(CH ₃) ₂ , Alkyl carbons
31.41, 33.26, 34.03	-CH(CH ₃) ₂ , Lactone ring carbons
38.23, 42.07, 43.00	N-CH ₃ , S-CH ₃ , Lactone ring carbons
62.23	-CH-OH
74.53	-CH-O-C=O
115.61, 116.08 (d, J=26 Hz), 116.25 (d, J=22 Hz)	Aromatic and Vinyl carbons
128.91 (d, J=9 Hz), 129.08	Aromatic and Vinyl carbons
139.28 (d, J=8 Hz)	Aromatic carbon
157.64, 157.86	Pyrimidine carbons
163.96 (d, J=253 Hz)	Aromatic carbon (C-F)
169.47	Pyrimidine carbon
174.48	Lactone C=O

Data sourced from patent information that describes a compound with a mass consistent with **Rosuvastatin Lactone**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in **Rosuvastatin Lactone**. The spectrum will show characteristic absorption bands for the lactone carbonyl, hydroxyl, sulfonyl, and aromatic groups.

Table 4: Characteristic IR Absorption Bands for **Rosuvastatin Lactone**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400	O-H	Stretching
~3100-3000	Aromatic C-H	Stretching
~2970	Aliphatic C-H	Stretching
~1735	C=O (Lactone)	Stretching
~1600, ~1500	Aromatic C=C	Stretching
~1350, ~1150	S=O (Sulfonamide)	Asymmetric & Symmetric Stretching
~840	C-F	Stretching

Expected peak positions are based on the functional groups present in the molecule and data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Rosuvastatin Lactone**. Under electrospray ionization (ESI) in positive mode, the protonated molecule $[M+H]^+$ is expected at m/z 464.16.

Table 5: Mass Spectrometry Data for **Rosuvastatin Lactone**

Parameter	Value
Molecular Ion $[M+H]^+$ (Calculated)	464.1651
Observed Mass (as a degradation product)	463

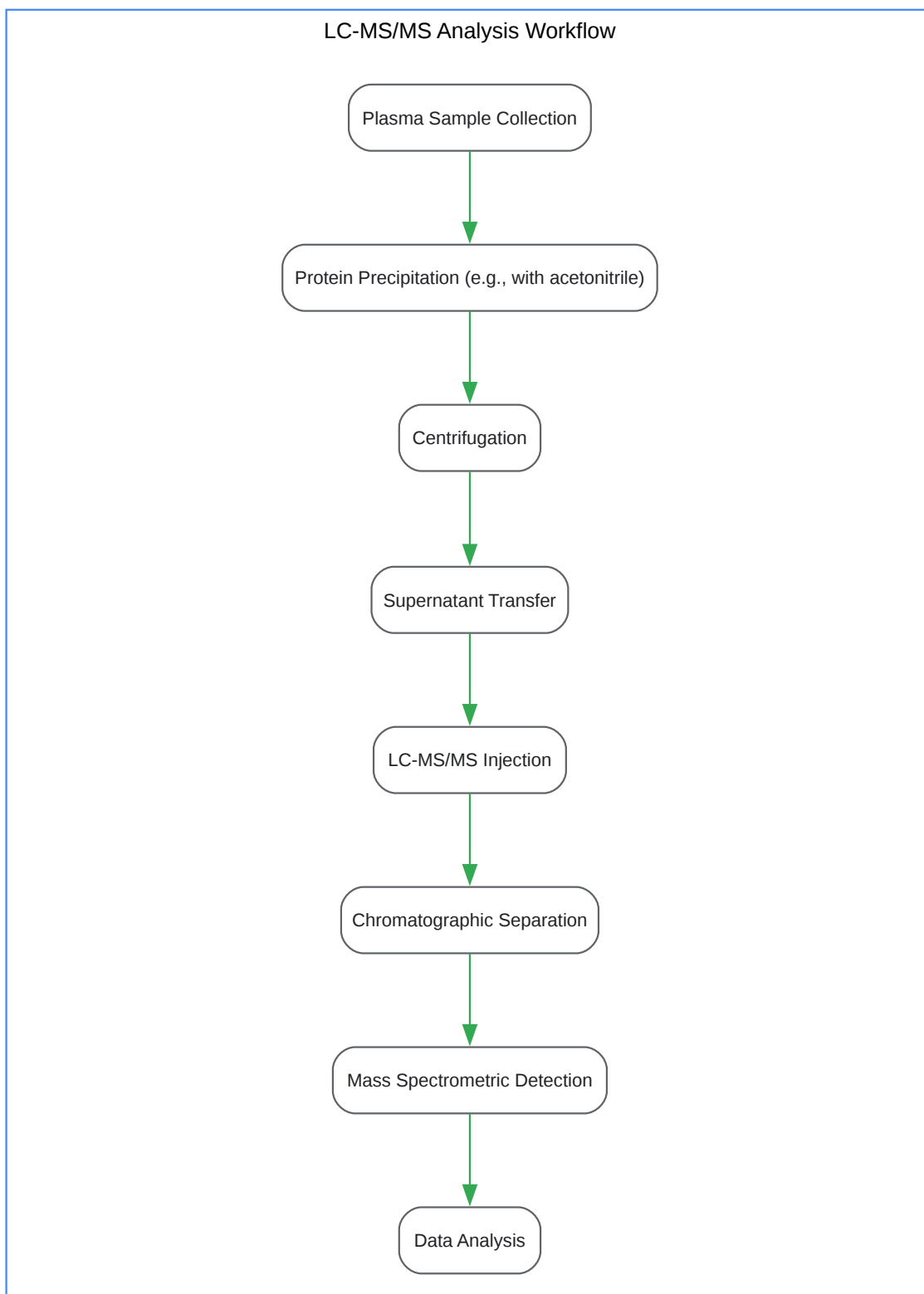
The fragmentation of Rosuvastatin has been studied, and similar fragmentation pathways are expected for the lactone. Key fragmentation would likely involve the loss of the sulfonyl group and cleavages around the pyrimidine and lactone rings.

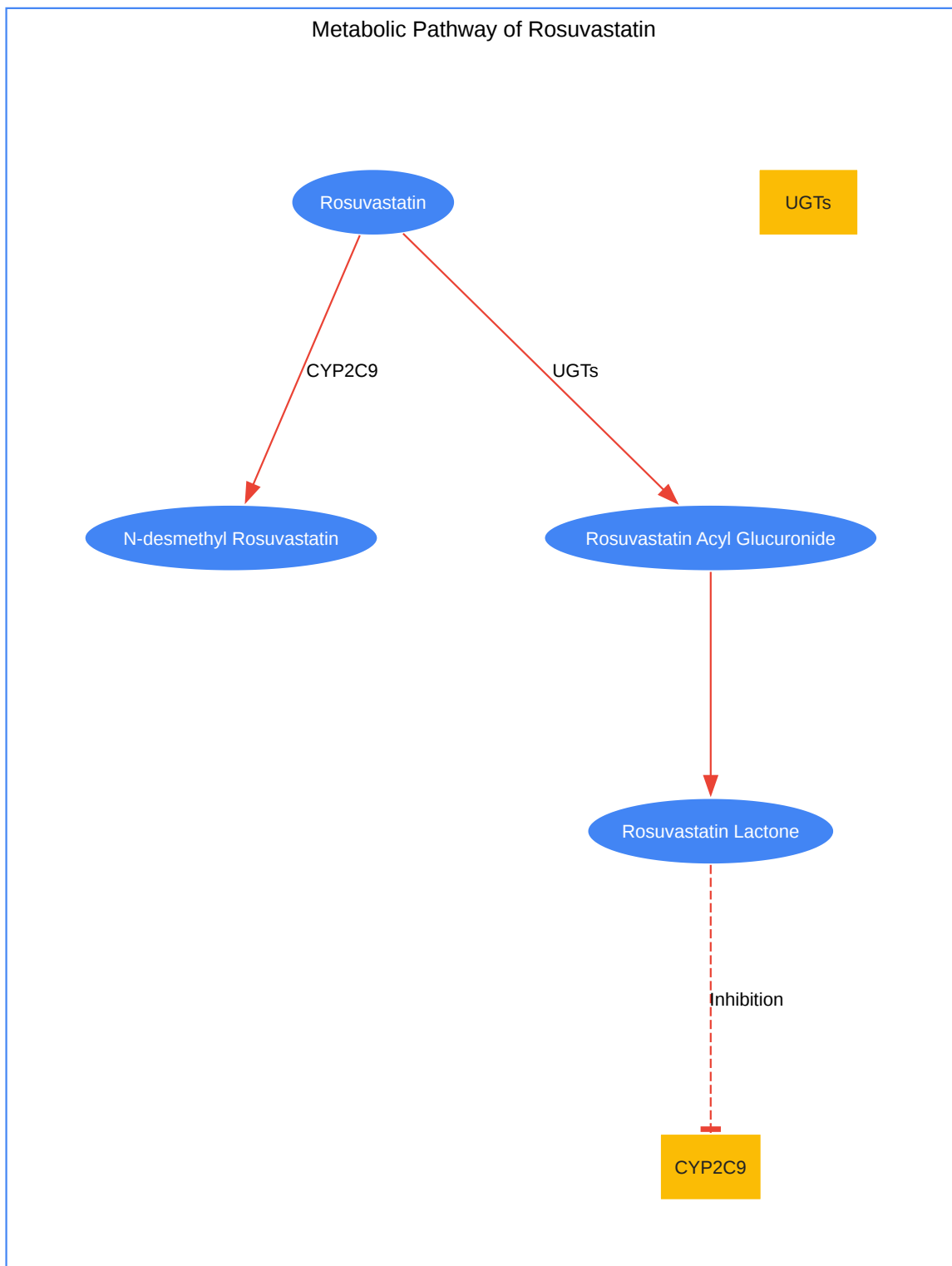
Experimental Protocols

Synthesis of Rosuvastatin Lactone via Wittig Reaction

A common synthetic route to Rosuvastatin and its intermediates involves a Wittig reaction to form the alkene side chain. The following is a representative protocol based on published literature.







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